molecular formula C19H24N4OS B2380413 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2320958-45-8

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2380413
CAS No.: 2320958-45-8
M. Wt: 356.49
InChI Key: RJSZMDMWWGQYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound featuring a triazole ring, an azabicyclooctane structure, and a thiophene-cyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the azabicyclooctane core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the thiophene-cyclopentyl moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring and thiophene moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the triazole and thiophene rings.

    Reduction: Alcohol derivatives of the methanone group.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine: Potential medicinal applications include its use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the azabicyclooctane structure may interact with biological receptors. The thiophene-cyclopentyl moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(furan-2-yl)cyclopentyl)methanone
  • ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(pyridin-2-yl)cyclopentyl)methanone

Uniqueness: The unique combination of the triazole ring, azabicyclooctane structure, and thiophene-cyclopentyl moiety in ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c24-18(19(7-1-2-8-19)17-4-3-9-25-17)23-14-5-6-15(23)11-16(10-14)22-13-20-12-21-22/h3-4,9,12-16H,1-2,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSZMDMWWGQYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.